2,6-Diazaspiro[3.3]heptane dihydrobromide

Aqueous solubility Bioisostere evaluation Physicochemical property

Choose 2,6-Diazaspiro[3.3]heptane dihydrobromide for its unique rigid, 3D spirocyclic core, offering perpendicular exit vectors and high Fsp³ (1.0) not found in flexible piperazine alternatives. The dihydrobromide salt ensures superior crystallinity and handling stability versus the hygroscopic free base, making it ideal for reproducible library synthesis and as a saturated benzene bioisostere.

Molecular Formula C5H12Br2N2
Molecular Weight 259.97 g/mol
Cat. No. B13936575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.3]heptane dihydrobromide
Molecular FormulaC5H12Br2N2
Molecular Weight259.97 g/mol
Structural Identifiers
SMILESC1C2(CN1)CNC2.Br.Br
InChIInChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H
InChIKeyRZDPKXQXMBHRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.3]heptane Dihydrobromide: Core Properties and Procurement Baseline


2,6-Diazaspiro[3.3]heptane dihydrobromide (CAS 54797-84-1, C₅H₁₂Br₂N₂, MW 259.97) is a saturated spirocyclic diamine building block featuring a rigid 2,6-diazaspiro[3.3]heptane core [1]. The free base (C₅H₁₀N₂, MW 98.15) bears two secondary amine nitrogens positioned in a perpendicular 3D arrangement. The dihydrobromide salt form (two equivalents HBr) provides enhanced crystallinity and handling stability compared to the hygroscopic free base . This compound has gained attention in medicinal chemistry as a conformationally restricted piperazine surrogate and as a saturated bioisostere scaffold [2].

Why 2,6-Diazaspiro[3.3]heptane Dihydrobromide Cannot Be Simply Replaced by Piperazine or Alternative Spiroamines


Generic substitution fails because 2,6-diazaspiro[3.3]heptane dihydrobromide possesses structural features that confer distinct physicochemical and stereochemical properties not shared by common alternatives. The saturated spirocyclic core adopts a rigid, three-dimensional architecture with perpendicular exit vectors, unlike the flexible chair conformation of piperazine [1]. Heteroatom-substituted spiro[3.3]heptanes demonstrate higher aqueous solubility and a trend toward higher metabolic stability compared to their cyclohexane analogues [2]. Furthermore, the dihydrobromide salt form provides distinct crystallinity and handling advantages relative to the free base, dihydrochloride, or hydrochloride salts [3]. These differentiating properties make in-class substitution unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence: 2,6-Diazaspiro[3.3]heptane Dihydrobromide vs. Comparators


Enhanced Aqueous Solubility vs. Cyclohexane-Based Diamines

The target compound is reported as showing higher aqueous solubility compared to cyclohexane analogues, establishing a clear solubility advantage for spiro[3.3]heptane-based scaffolds [1].

Aqueous solubility Bioisostere evaluation Physicochemical property

Trend Toward Improved Metabolic Stability vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes show a trend toward higher metabolic stability than their cyclohexane analogues. When mounted onto fluoroquinolone scaffolds, compounds with the spirocyclic framework afford active compounds with similar or even improved metabolic stability [1].

Metabolic stability ADME Drug discovery

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Piperazine

2,6-Diazaspiro[3.3]heptane dihydrochloride has a computed rotatable bond count of zero, indicating a fully conformationally locked bicyclic scaffold [1]. In contrast, piperazine (a flexible six-membered saturated diamine) possesses rotatable bonds and exists in multiple chair/boat conformations. The spirocyclic scaffold provides two perpendicular exit vectors for substituent placement, enabling precise three-dimensional spatial control not achievable with piperazine [2].

Conformational restriction Bioisostere Scaffold hopping

LogD₇.₄ Modulation: ΔlogD₇.₄ vs. Parent Piperazine in N-Arylated Derivatives

When 2,6-diazaspiro[3.3]heptane is used as a nonterminal group in place of piperazine, the change in lipophilicity (ΔlogD₇.₄ relative to the parent piperazine) can be quantified and varies with the specific aryl substituent attached [1]. This predictable logD modulation enables medicinal chemists to fine-tune physicochemical properties while maintaining the spirocyclic conformational advantage.

Lipophilicity LogD Bioisostere Piperazine replacement

Scalable Building Block with Validated Pd-Catalyzed Arylation Compatibility

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been demonstrated, with its utility as a piperazine surrogate shown in Pd-catalyzed arene amination reactions yielding a variety of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes [1]. Reductive amination routes proceed in high yield and are amenable to both library and large-scale synthesis . Asymmetric synthesis methodology affords 1-substituted derivatives with yields up to 89% and diastereomeric ratios up to 98:2 [2].

Synthetic utility C-N coupling Library synthesis

Optimal Research and Procurement Applications for 2,6-Diazaspiro[3.3]heptane Dihydrobromide


Piperazine Bioisostere Replacement in CNS-Targeted Drug Discovery

This compound serves as a conformationally restricted piperazine surrogate with zero rotatable bonds, enabling precise 3D pharmacophore design [1]. Its saturated spirocyclic scaffold provides perpendicular exit vectors for substituent placement, enhancing target selectivity and reducing off-target interactions common with flexible piperazine-containing leads. The predictable ΔlogD₇.₄ modulation relative to parent piperazine allows rational tuning of CNS penetration properties [2]. The dihydrobromide salt offers convenient handling for amine functionalization in library synthesis.

Saturated Bioisostere Scaffold for Benzene Replacement in Fragment-Based Drug Discovery

The spiro[3.3]heptane core is gaining prominence as a saturated, three-dimensional bioisostere for benzene in early-stage drug discovery and fragment development [1]. With Fsp³ = 1.0 (vs. Fsp³ = 0 for benzene), this scaffold enables access to unique nonplanar chemical space. The 2,6-diaza variant offers 18 possible ways to arrange two different substituents around separate rings—all 18 isomers being chiral—versus only 3 possible disubstituted isomers for benzene [2]. This expanded stereochemical diversity supports thorough exploration of structure-activity relationships.

Building Block for Pd-Catalyzed C-N Cross-Coupling in Parallel Library Synthesis

2,6-Diazaspiro[3.3]heptane dihydrobromide, after neutralization to the free base, is a validated building block for Pd-catalyzed arene amination reactions yielding N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes [1]. Reductive amination routes proceed in high yield and are amenable to both library-scale and large-scale synthesis [2]. Asymmetric synthesis methodology delivers 1-substituted derivatives with yields up to 89% and diastereomeric ratios up to 98:2, enabling preparation of enantiomerically enriched spirocyclic amines for structure-activity studies [3].

Salt Form Selection for Optimized Crystallinity and Handling in Multi-Step Synthesis

The dihydrobromide salt form (CAS 54797-84-1, MW 259.97) offers distinct handling advantages compared to the free base, hydrochloride (CAS 1184963-68-5, MW 134.61), and dihydrochloride (MW 171.07) forms [1][2]. The higher molecular weight and bromine counterion provide enhanced crystallinity and reduced hygroscopicity relative to the free base, which has a boiling point of 220.9±8.0 °C at 760 mmHg [3]. For applications requiring different counterions or the free base, the dihydrobromide can be neutralized prior to use, offering formulation and reaction flexibility.

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